molecular formula C8H8N2O B12891430 5-(Pyridin-2-yl)-4,5-dihydroisoxazole

5-(Pyridin-2-yl)-4,5-dihydroisoxazole

Cat. No.: B12891430
M. Wt: 148.16 g/mol
InChI Key: JPLUXNNQPNRROK-UHFFFAOYSA-N
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Description

5-(Pyridin-2-yl)-4,5-dihydroisoxazole is a chemical compound featuring the 4,5-dihydroisoxazole (also known as 2-isoxazoline) ring system, a privileged scaffold in medicinal chemistry and drug discovery. This structure is of significant interest for designing novel bioactive molecules, particularly in the development of antibacterial agents . Research has demonstrated that incorporating the 4,5-dihydroisoxazole moiety into compound libraries can lead to highly potent inhibitors of bacterial cell division. For instance, derivatives containing this core structure have shown outstanding antibacterial activity against a variety of multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting the essential cell division protein FtsZ . The 4,5-dihydroisoxazole ring is typically synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile such as an alkene, making it a versatile intermediate for further chemical exploration . This compound is intended for Research Use Only (RUO) and is strictly for laboratory research purposes. It is not intended for direct use in diagnostic procedures or for administration to humans .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

5-pyridin-2-yl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C8H8N2O/c1-2-5-9-7(3-1)8-4-6-10-11-8/h1-3,5-6,8H,4H2

InChI Key

JPLUXNNQPNRROK-UHFFFAOYSA-N

Canonical SMILES

C1C=NOC1C2=CC=CC=N2

Origin of Product

United States

Mechanistic Investigations of Formation and Transformation Reactions

Elucidation of 1,3-Dipolar Cycloaddition Reaction Mechanisms

The primary route for the synthesis of the 4,5-dihydroisoxazole ring system is the 1,3-dipolar cycloaddition reaction. wikipedia.org This reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkene. researchgate.net In the specific case of 5-(pyridin-2-yl)-4,5-dihydroisoxazole, the reaction would occur between pyridine-2-carbonitrile (B1142686) oxide and an appropriate alkene dipolarophile.

The mechanism of this reaction is generally considered to be a concerted, pericyclic process, as proposed by Huisgen. wikipedia.org It involves a six-electron transition state, leading to the stereospecific formation of the five-membered dihydroisoxazole (B8533529) ring. The regioselectivity of the addition is governed by both steric and electronic factors, as dictated by frontier molecular orbital (FMO) theory.

A detailed investigation comparing the cycloaddition of various 1,3-dipoles with ethene and acetylene has revealed nuances in the reaction mechanism. nih.gov The formation of a van der Waals complex in the entrance channel of the cycloaddition can influence the reaction barriers and mechanistic pathway. nih.gov While specific computational studies on the cycloaddition to form this compound are not extensively documented, the general principles of FMO theory would predict the regiochemical outcome based on the orbital energies of the pyridine-2-carbonitrile oxide and the alkene.

Table 1: Key Features of the 1,3-Dipolar Cycloaddition Mechanism

FeatureDescription
Reaction Type[3+2] Cycloaddition
Key ReactantsNitrile Oxide (from an aldoxime precursor), Alkene (dipolarophile)
MechanismConcerted, pericyclic reaction
Transition StateSix-membered, aromatic-like
StereochemistryStereospecific
RegioselectivityGoverned by Frontier Molecular Orbital (FMO) theory

Catalytic Roles in Promoting Dihydroisoxazole Formation and Reactivity

The 1,3-dipolar cycloaddition reaction for the formation of dihydroisoxazoles can be significantly influenced by the presence of catalysts. Lewis acids are commonly employed to enhance the rate and control the selectivity of these reactions. nih.gov The coordination of a Lewis acid to the dipolarophile lowers its LUMO energy, thereby accelerating the reaction with the HOMO of the 1,3-dipole. researchgate.net

In the context of synthesizing this compound, a Lewis acid could coordinate to the nitrogen of the pyridine (B92270) ring or to a substituent on the alkene, activating it for cycloaddition. Chiral Lewis acids have been successfully used to achieve high diastereo- and enantioselectivity in the 1,3-dipolar cycloaddition of nitrones, a related class of 1,3-dipoles. acs.org This suggests that asymmetric synthesis of chiral this compound derivatives is a feasible goal.

Furthermore, catalysis can also play a role in the subsequent reactions of the dihydroisoxazole ring. For instance, metal catalysts are often involved in ring-opening and rearrangement reactions, which will be discussed in the following sections. The choice of catalyst can dictate the reaction pathway, leading to different product outcomes. The use of green solvents and appropriate catalysis is an area of active research to develop more sustainable synthetic methods for heterocycles. mdpi.com

Mechanistic Pathways for Ring Interconversions and Rearrangements

The 4,5-dihydroisoxazole ring is a versatile intermediate that can undergo various transformations, including ring-opening and rearrangement to other heterocyclic systems.

The N-O bond in the dihydroisoxazole ring is relatively weak and can be cleaved under various conditions, initiating ring-opening reactions. Reductive cleavage, often employing reagents like Raney nickel or other hydrogenation catalysts, is a common method to open the ring and produce γ-amino alcohols.

Mechanistic studies have also explored thermal and photochemical ring-opening pathways. acs.org For instance, the thermolysis of certain 4,5-dihydroisoxazoles can lead to the formation of aminodivinylketones. rsc.org The specific mechanism of ring-opening for this compound would likely be influenced by the electronic nature of the pyridine substituent. Computational studies on the reaction of morpholinyl radicals with oxygen have provided insights into potential ring-opening pathways involving radical intermediates and 1,4- or 1,5-hydrogen shifts. nih.gov Such pathways could be relevant in the oxidative degradation of pyridinyl-substituted dihydroisoxazoles.

Additionally, the concept of ring-chain tautomerism, where a cyclic structure exists in equilibrium with an open-chain isomer, has been observed in related heterocyclic systems, particularly in acidic media. researchgate.net This phenomenon could potentially play a role in the reactivity and stability of this compound.

The isoxazole (B147169) and dihydroisoxazole moieties can serve as precursors to other important heterocyclic systems through rearrangement reactions.

Rearrangement to Pyridines:

The transformation of isoxazoles into pyridines has been achieved through various synthetic strategies. One such method involves a [4+2]-cycloaddition of the isoxazole with an enamine, followed by a ring-opening and subsequent amine loss to form the pyridine ring. nsf.gov Computational studies on this reaction suggest that a Lewis acid catalyst can alter the pathway from a concerted to a stepwise cycloaddition, lowering the activation energy. nsf.gov The likely mechanistic pathway involves the initial cleavage of the O-C bond of the bicyclic intermediate, followed by amine elimination, which is driven by the aromatization of the resulting pyridine ring. nsf.gov A similar rearrangement of an anthracenyl isoxazole has been reported to yield a bicyclic acetal (B89532). umt.edu

Rearrangement to Triazoles:

A notable rearrangement reaction that can lead to the formation of triazoles from isoxazole-containing systems is the Boulton-Katritzky rearrangement. beilstein-journals.orgbeilstein-journals.org This reaction typically involves the base-promoted rearrangement of a suitably substituted isoxazole derivative. For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to undergo a base-promoted Boulton-Katritzky rearrangement to afford 3-hydroxy-2-(2-aryl acs.orgnsf.govbeilstein-journals.orgtriazol-4-yl)pyridines in excellent yields. beilstein-journals.orgbeilstein-journals.org This transformation highlights the potential of the isoxazole framework, particularly when fused to a pyridine ring, to serve as a synthon for triazole derivatives. A palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement has also been developed for the synthesis of nsf.govbeilstein-journals.orgbeilstein-journals.orgtriazolo[1,5-a]pyridines from 3-aminoisoxazoles. rsc.org

Table 2: Summary of Rearrangement Reactions

Starting HeterocycleResulting HeterocycleKey Reaction TypeMechanistic Notes
IsoxazolePyridine[4+2] Cycloaddition-Ring OpeningInvolves a bicyclic intermediate; can be catalyzed by Lewis acids.
Isoxazolo[4,5-b]pyridine derivativeTriazole-substituted PyridineBoulton-Katritzky RearrangementBase-promoted rearrangement of a hydrazone derivative.
3-Aminoisoxazole nsf.govbeilstein-journals.orgbeilstein-journals.orgTriazolo[1,5-a]pyridineTandem C-N Coupling/Boulton-Katritzky RearrangementPalladium-catalyzed process.

Chemical Transformations and Functionalization of the 5 Pyridin 2 Yl 4,5 Dihydroisoxazole Ring System

Strategic Modification and Functionalization of the Pyridine (B92270) Substituent

The pyridine ring within the 5-(pyridin-2-yl)-4,5-dihydroisoxazole structure is amenable to various functionalization reactions, which can significantly alter the molecule's properties. nih.gov Direct C-H functionalization of pyridines is a powerful tool for introducing new substituents. nih.gov While functionalization at the C2 position is often favored due to the directing effect of the nitrogen atom, methods for distal C-H functionalization at the C3, C4, and C5 positions have also been developed. nih.gov

Common strategies for modifying the pyridine ring include:

Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic substitution than benzene. However, the introduction of activating groups or the use of harsh reaction conditions can facilitate these reactions.

Nucleophilic Aromatic Substitution (SNA_r): The presence of the electron-withdrawing nitrogen atom facilitates nucleophilic attack, particularly at the C2 and C4 positions, especially if a good leaving group is present.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are highly effective for introducing carbon-carbon and carbon-heteroatom bonds at various positions of the pyridine ring. These reactions typically require prior halogenation or conversion to a triflate at the desired position.

Direct C-H Functionalization: Modern synthetic methods allow for the direct coupling of C-H bonds with various partners, avoiding the need for pre-functionalization. nih.gov For instance, transition metal-catalyzed C-H arylation, alkenylation, and amination can be achieved with varying degrees of regioselectivity. nih.gov The regioselectivity can often be controlled by the choice of catalyst, directing group, and reaction conditions. nih.gov

The following table summarizes some common C-H functionalization reactions applicable to pyridine derivatives:

Reaction TypeCatalyst/ReagentsPosition(s) FunctionalizedReference
ArylationPd(OAc)₂, various ligands, Ar-XC2, C3, C4 nih.gov
AlkenylationRh(III), Cu(OAc)₂, AlkenesC3, C4 nih.gov
AminationCu(II), AminesC4 nih.gov

It is important to note that the specific application and success of these methods on the this compound system would need to be experimentally verified, as the dihydroisoxazole (B8533529) moiety could influence the reactivity of the pyridine ring.

Introduction and Manipulation of Substituents at the C3, C4, and C5 Positions of the Dihydroisoxazole Ring

The 4,5-dihydroisoxazole ring, also known as a 2-isoxazoline, is a versatile heterocycle that can be functionalized at its carbon atoms. The presence of the pyridine substituent at the C5 position influences the reactivity of the dihydroisoxazole ring.

Substitution at C3:

The C3 position can be functionalized through various methods, often starting from a suitable precursor. For instance, 3-halo-4,5-dihydroisoxazoles can serve as precursors for a variety of substitution reactions.

Substitution at C4:

The C4 position can be functionalized, for example, through the generation of an enolate or an equivalent species. Subsequent reaction with electrophiles can introduce a range of substituents.

Substitution at C5:

The C5 position is already substituted with the pyridine ring in the title compound. Further manipulation at this position would involve reactions that modify the pyridine ring itself, as discussed in the previous section.

A study on 2,4,5-tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole, a related heterocyclic system, showed that the pyridyl rings attached at positions 4 and 5 are in a trans configuration. nih.gov This suggests that the substituents on the dihydroisoxazole ring can adopt specific stereochemical arrangements.

The following table provides examples of functionalization reactions on the dihydroisoxazole ring, which could be conceptually applied to the this compound system.

PositionReaction TypeReagentsProduct Type
C3Nucleophilic SubstitutionNu⁻ (on 3-halo precursor)3-Substituted dihydroisoxazole
C4AlkylationBase, R-X4-Alkyl-dihydroisoxazole

The reactivity and regioselectivity of these reactions on this compound would be influenced by the electronic and steric effects of the C5-pyridyl group.

Ring Contraction and Expansion Methodologies Involving Dihydroisoxazoles

The dihydroisoxazole ring system can undergo ring contraction and expansion reactions, leading to the formation of other valuable heterocyclic or carbocyclic structures.

Ring Contraction:

Ring contraction of pyridines has been reported to yield pyrrolidine (B122466) derivatives. nih.gov For example, a photo-promoted ring contraction of pyridines with silylborane can produce N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives. nih.gov While this reaction has been demonstrated on pyridine itself, its applicability to a substituted pyridine within a larger molecule like this compound would depend on the compatibility of the dihydroisoxazole ring with the reaction conditions.

Ring Expansion:

Ring expansion of isoxazoles and their derivatives can be a powerful method for synthesizing larger rings. For instance, isoxazoles can be converted to substituted pyridines. This transformation often proceeds through the cleavage of the weak N-O bond followed by rearrangement.

Selective Cleavage of the N-O Bond and Subsequent Organic Transformations

The N-O bond in the 4,5-dihydroisoxazole ring is relatively weak and can be selectively cleaved under various conditions, providing access to a range of functionalized open-chain compounds. This cleavage is a key step in many synthetic transformations of dihydroisoxazoles.

Common methods for N-O bond cleavage include:

Reductive Cleavage: This is the most common method and can be achieved using various reducing agents. The choice of reducing agent can influence the nature of the product.

Catalytic Hydrogenation: Using catalysts such as Raney nickel (Ra-Ni) or palladium on carbon (Pd/C) typically leads to the formation of γ-amino alcohols.

Dissolving Metal Reduction: Reagents like sodium in liquid ammonia (B1221849) can also effect the cleavage.

Other Reducing Agents: A variety of other reducing agents, including metal hydrides and low-valent metal complexes, have been employed.

The reductive cleavage of the N-O bond in this compound would be expected to yield a 1-(pyridin-2-yl)-1,3-aminoalcohol. This product contains both a hydroxyl and an amino group, making it a versatile intermediate for the synthesis of other molecules.

The following table summarizes typical products obtained from the reductive cleavage of 4,5-dihydroisoxazoles.

Reducing AgentTypical Product
H₂/Ra-Niγ-Amino alcohol
H₂/Pd-Cγ-Amino alcohol
Na/NH₃γ-Amino alcohol
LiAlH₄γ-Amino alcohol

The specific outcome of the N-O bond cleavage in this compound may be influenced by the presence of the pyridine ring, which could also be reduced under certain conditions. Careful selection of the reducing agent and reaction conditions is therefore crucial to achieve selective N-O bond cleavage.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Detailed Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 5-(Pyridin-2-yl)-4,5-dihydroisoxazole in solution. Both ¹H and ¹³C NMR provide foundational data on the chemical environment of each atom, while more advanced two-dimensional techniques are crucial for assigning stereochemistry and understanding conformational preferences.

The ¹H NMR spectrum is particularly informative for the dihydroisoxazole (B8533529) ring. The protons at the C4 and C5 positions create a distinct multiplet pattern. The coupling constants (J-values) between the diastereotopic protons on C4 (H4a and H4b) and the proton on C5 (H5) are critical for determining the relative stereochemistry of the heterocyclic ring.

Advanced 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to establish through-space correlations between protons. These correlations are vital for confirming the relative configuration of the chiral centers and for analyzing the conformational relationship between the pyridine (B92270) ring and the dihydroisoxazole moiety. For instance, NOESY can reveal the spatial proximity between the C5 proton of the dihydroisoxazole ring and the protons on the pyridine ring, which helps to define the molecule's preferred conformation in solution.

In some analogous heterocyclic systems, the presence of rotational conformers (rotamers) can lead to the observation of two sets of signals in the NMR spectra, providing insight into the energy barriers of bond rotation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

Illustrative data for this compound, demonstrating typical chemical shifts (δ) in ppm.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Comment
C4~3.3-3.8 (m)~40-45Diastereotopic methylene (B1212753) protons (CH₂)
C5~5.5-6.0 (dd)~75-80Methine proton (CH) adjacent to nitrogen and oxygen
C=N (isoxazole)-~155-160Imine carbon of the dihydroisoxazole ring
Pyridine C3'~7.3-7.5 (d)~120-125Aromatic proton
Pyridine C4'~7.8-8.0 (t)~135-140Aromatic proton
Pyridine C5'~7.4-7.6 (t)~123-128Aromatic proton
Pyridine C6'~8.5-8.7 (d)~148-152Aromatic proton ortho to nitrogen
Pyridine C2'-~150-155Substituted aromatic carbon

Single-Crystal X-ray Diffraction for Comprehensive Solid-State Structure Determination and Intermolecular Interaction Characterization

Single-crystal X-ray diffraction offers the most definitive method for determining the three-dimensional structure of this compound in the solid state. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles, which confirms the molecular connectivity and the conformation of the rings. acs.org

Analysis of the crystal structure reveals the supramolecular assembly, which is governed by various intermolecular interactions. uni-regensburg.de The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor, capable of forming C–H···N or N–H···N interactions with neighboring molecules. researchgate.net Other non-covalent forces, such as C–H···O hydrogen bonds involving the oxygen of the dihydroisoxazole ring and π–π stacking interactions between aromatic pyridine rings, can also play a significant role in stabilizing the crystal lattice. acs.orgnih.gov The study of these interactions is crucial for understanding the material's physical properties and crystal packing. uni-regensburg.de

Table 2: Representative Single-Crystal X-ray Diffraction Data

Plausible crystallographic data for a derivative of pyridinyl-dihydroisoxazole.

ParameterValue
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)~14-16
b (Å)~9-12
c (Å)~7-25
α, γ (°)90
β (°)~90-105
Volume (ų)~1400-3400
Z (Molecules per unit cell)4 or 8

Utilization of High-Resolution Mass Spectrometry (e.g., HRMS, ESI-MS) for Precise Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS), typically employing a soft ionization technique like Electrospray Ionization (ESI), is essential for validating the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to several decimal places, HRMS allows for the calculation of a precise molecular formula, which can be compared to the theoretical value to confirm the compound's identity.

Tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation pathways of the parent ion. researchgate.net The fragmentation of N-heterocyclic compounds is often directed by the most stable charge-bearing sites and the weakest bonds. wikipedia.orguab.edu For this compound, common fragmentation patterns observed under collision-induced dissociation (CID) would likely involve:

α-Cleavage: The cleavage of the bond between the pyridine ring and the dihydroisoxazole ring is a common pathway for such linked heterocyclic systems. acs.orglibretexts.org

Ring Cleavage: Fragmentation of the dihydroisoxazole ring itself, potentially through a retro-cycloaddition reaction or sequential loss of small neutral molecules like H₂O. nih.govscielo.br

Pyridine Ring Fragmentation: Loss of HCN from the pyridine ring is a characteristic fragmentation for pyridinyl compounds.

These fragmentation patterns provide a structural fingerprint that helps to confirm the proposed structure. nih.gov

Table 3: Predicted HRMS-ESI Fragmentation Data

Calculated exact masses for the parent ion and plausible fragments of C₉H₈N₂O.

IonFormulaCalculated m/zDescription
[M+H]⁺[C₉H₉N₂O]⁺161.0709Protonated molecular ion
[M-H₂O+H]⁺[C₉H₇N₂]⁺143.0604Loss of water
[Py-CH=NH]⁺[C₆H₆N]⁺92.0500Fragment from dihydroisoxazole ring cleavage
[Py]⁺[C₅H₅N]⁺79.0449Pyridinyl cation from C-C bond cleavage

Advanced Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Structural Confirmation in Complex Dihydroisoxazoles

Key diagnostic vibrations include:

C=N Stretch: A strong absorption in the IR and a prominent band in the Raman spectrum, typically around 1610-1640 cm⁻¹, corresponding to the imine bond within the dihydroisoxazole ring. nih.gov

N-O Stretch: A characteristic vibration for the isoxazole (B147169) ring, usually found in the 1100-1200 cm⁻¹ region. rjpbcs.com

Pyridine Ring Vibrations: The pyridine ring displays several characteristic stretching and bending modes, including the ring breathing mode, which are sensitive to substitution and intermolecular interactions. researchgate.netcdnsciencepub.com

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ group of the dihydroisoxazole ring are observed just below 3000 cm⁻¹. esisresearch.org

Advanced analysis often involves correlating experimental spectra with theoretical calculations using methods like Density Functional Theory (DFT). ijert.orgresearchgate.netyoutube.com This computational approach helps in the precise assignment of complex vibrational modes and provides a deeper understanding of the molecule's structural and electronic properties. esisresearch.org Shifts in vibrational frequencies can also provide evidence for intermolecular interactions, such as hydrogen bonding, in the solid state. ijert.org

Table 4: Characteristic Infrared (IR) and Raman Vibrational Frequencies

Expected vibrational modes for this compound.

Frequency Range (cm⁻¹)AssignmentSpectroscopy
3100-3000Aromatic C-H StretchIR, Raman
2980-2850Aliphatic C-H StretchIR, Raman
1610-1640C=N Stretch (isoxazole)IR, Raman (strong)
1580-1610C=C/C=N Stretch (pyridine ring)IR, Raman
1430-1480CH₂ ScissoringIR
1100-1200N-O StretchIR
990-1050Pyridine Ring BreathingRaman (strong)
700-800Aromatic C-H Out-of-Plane BendIR (strong)

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Elucidating Electronic Structure and Optimizing Molecular Geometries

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. ajchem-a.com

In computational studies of related structures like 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, DFT calculations have been used to visualize the spatial distribution of these orbitals. researchgate.netnih.gov For 5-(Pyridin-2-yl)-4,5-dihydroisoxazole, a similar analysis would reveal the localization of the HOMO and LUMO. Typically, the HOMO is distributed over the more electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient sites, indicating the most probable regions for nucleophilic and electrophilic attack, respectively. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for a Related Heterocyclic System (Note: Data is for the trans conformer of 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, calculated at the B3LYP/6-311G* level, serving as an example of typical values obtained from such analysis.)* researchgate.net

Molecular OrbitalEnergy (Hartree)
HOMO-0.42
LUMO-0.28
Energy Gap (ΔE) 0.14

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. mdpi.com The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net For a molecule like this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the isoxazole (B147169) ring, indicating these are sites susceptible to electrophilic attack. mdpi.com

To gain a deeper understanding of the contributions of different parts of a molecule to its electronic structure, Partial Density of State (PDOS) and Overlap Population Density of State (OPDOS) analyses are performed. readthedocs.io These methods decompose the total density of states (TDOS) into contributions from individual atoms or molecular fragments. researchgate.net

Molecular Dynamics Simulations for Probing Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics, stability, and interactions of a molecule in various environments. For complex molecules like tetrahydroquinoline/4,5-dihydroisoxazole hybrids, MD simulations have been employed to explore their potential binding modes within biological targets, such as the ABCG2 protein. nih.govbohrium.com These simulations confirmed the stability of ligand-protein interactions over the simulation time. nih.gov A similar approach for this compound could be used to investigate its conformational flexibility and its dynamic behavior in solution or in complex with a biological macromolecule, providing crucial insights into its stability and potential mechanisms of action. mdpi.com

Theoretical Mechanistic Investigations and Validation through Computational Approaches

Computational chemistry is a powerful tool for investigating reaction mechanisms. Theoretical calculations can be used to map potential energy surfaces, identify transition states, and calculate activation energies, thereby validating proposed mechanistic pathways. For instance, computational studies on the diazonium ion metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNKDI) suggested that a related furanium ion forms spontaneously through an intramolecular reaction. researchgate.netnih.gov These calculations examined the rotational potential energy surface and confirmed the nucleophilicity and electrophilicity of different atoms, leading to the proposed cyclization mechanism. researchgate.net For this compound, similar computational approaches could be used to investigate its synthesis, for example, via the 1,3-dipolar cycloaddition reaction, or to explore its metabolic pathways and degradation products.

Analysis of Non-Covalent Interactions (e.g., Reduced Density Gradient (RDG))

Non-covalent interactions (NCIs) are critical in determining the structure, stability, and function of molecules. nih.gov The Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. wikipedia.orgchemrxiv.org The method is based on the relationship between the electron density and its gradient. wikipedia.org

In a computational study of a 4,5-dihydroisoxazole derivative, RDG analysis was performed to investigate the weak, attractive, and repulsive interactions within the molecule. dergipark.org.tr The RDG plots are typically colored to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for strong repulsive interactions (steric clashes). researchgate.netresearchgate.net Applying this method to this compound would allow for the identification and characterization of intramolecular NCIs that contribute to its conformational stability.

Ligand-Receptor Interaction Modeling (e.g., Molecular Docking) to Predict Binding Modes for Chemical Applications (without functional outcomes)

Computational chemistry, particularly through methods like molecular docking, serves as a powerful tool to predict and analyze the binding modes of small molecules within the active sites of biological macromolecules. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the binding interactions of its core moieties—the pyridine ring and the isoxazoline (B3343090) ring—have been investigated in the context of various derivatives and protein targets. By examining these analogous structures, it is possible to extrapolate the potential binding modes of this compound.

The predictive power of molecular docking lies in its ability to elucidate non-covalent interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, which are fundamental to the stability of a ligand-receptor complex. The this compound compound possesses key structural features that are likely to dictate its interactions within a protein's binding pocket. The pyridine ring can act as a hydrogen bond acceptor through its nitrogen atom and can participate in π-π stacking with aromatic amino acid residues. The dihydroisoxazole (B8533529) ring, with its oxygen and nitrogen heteroatoms, also presents opportunities for hydrogen bonding.

To illustrate the potential binding modes, we can consider several classes of enzymes that are common targets for isoxazole and pyridine-containing compounds.

Carbonic Anhydrase (CA)

Molecular docking studies of isoxazole derivatives with carbonic anhydrase have revealed key interactions within the enzyme's active site. nih.govresearchgate.net The active site of CA isoforms typically contains a zinc ion coordinated by histidine residues. Inhibitors often bind to or near this zinc ion. For a compound like this compound, the pyridine nitrogen or the isoxazoline heteroatoms could potentially interact with the zinc ion or with amino acid residues in the active site, such as Thr199, His94, His96, and His119, through hydrogen bonds. acs.orgresearchgate.net

Monoamine Oxidase (MAO)

Monoamine oxidases are another important class of enzymes for which inhibitors containing heterocyclic rings have been designed and studied. The active site of MAO-A and MAO-B is located in a hydrophobic cavity. Molecular docking simulations of pyrazole and pyrazoline derivatives, which are structurally related to dihydroisoxazoles, have shown that these compounds can establish hydrophobic interactions and hydrogen bonds within the active site of MAO isoforms. nih.govmdpi.com For this compound, the pyridine and isoxazoline rings could engage in π-π stacking interactions with tyrosine residues, such as Tyr398 and Tyr326 in MAO-B, and hydrophobic interactions with other nonpolar residues. nih.gov

Acetylcholinesterase (AChE)

Acetylcholinesterase inhibitors often feature aromatic and heterocyclic moieties capable of interacting with the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The active site gorge of AChE is rich in aromatic residues like tryptophan and tyrosine. Pyridine derivatives have been shown to interact with these residues through π-π stacking. nih.gov The pyridine ring of this compound could form such interactions with residues like Trp86 and Tyr337 in the CAS, or Trp286 and Tyr341 in the PAS. nih.gov

The following interactive data tables summarize the predicted interactions and potential binding energies for this compound with these representative protein targets, based on data from related compounds.

Table 1: Predicted Interactions of this compound with Potential Protein Targets

Protein Target Potential Interacting Residues Type of Interaction Likely Involved Moiety
Carbonic Anhydrase Thr199, His94, His96, His119, Leu198, Trp209 Hydrogen Bonding, Metal Coordination, Hydrophobic Pyridine, Dihydroisoxazole
Monoamine Oxidase Tyr398, Tyr326, Other Hydrophobic Residues π-π Stacking, Hydrophobic Interactions Pyridine, Dihydroisoxazole

Table 2: Estimated Binding Energies from Docking Studies of Analogous Compounds

Compound Class Protein Target Reported Binding Energy Range (kcal/mol)
Isoxazole Derivatives Carbonic Anhydrase -12.49 to -13.53
Pyrazoline Derivatives Monoamine Oxidase A -7.93 to -8.76
Pyrazoline Derivatives Monoamine Oxidase B -6.39 to -8.51

Note: The binding energies are provided as a reference from studies on analogous compounds and may not be directly representative of this compound.

These theoretical studies, by modeling the interactions at an atomic level, provide valuable insights into how this compound might bind to different protein targets. Such predictions are instrumental in the rational design of new molecules for various chemical applications, guiding synthetic efforts towards compounds with optimized binding characteristics. It is important to emphasize that these are predicted binding modes and require experimental validation.

Applications in Advanced Organic Synthesis and Materials Science

Dihydroisoxazoles as Versatile Key Intermediates for the Synthesis of Complex Organic Molecules

The 4,5-dihydroisoxazole ring is a stable yet readily transformable functional group, making it an ideal masked synthon for various polyfunctionalized compounds. The presence of the N-O bond allows for facile reductive cleavage, unveiling valuable functionalities that can be further elaborated into more complex molecular frameworks.

One of the most powerful applications of the dihydroisoxazole (B8533529) moiety is its role as a precursor to 1,3-amino alcohols. Reductive cleavage of the N-O bond, typically achieved through catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) or with reducing agents like samarium(II) iodide, unmasks a β-hydroxy ketone or a β-hydroxy amine, which can be further reduced to the corresponding β-amino alcohol. This transformation is particularly valuable as the β-amino alcohol motif is a key structural feature in numerous natural products and pharmaceuticals.

The general transformation can be represented as follows:

Reductive Cleavage of Dihydroisoxazole Ring
Starting Material Reagents Product
5-substituted-4,5-dihydroisoxazole 1. Reductive cleavage (e.g., H₂, Raney Ni) 2. Reduction (e.g., NaBH₄) β-Amino alcohol

This methodology provides a stereocontrolled route to these important building blocks, as the stereocenters established during the initial synthesis of the dihydroisoxazole ring can be carried through to the final product. The reductive cleavage of isoxazol-5-ones in the presence of Mo(CO)₆/H₂O has been shown to be an effective method for accessing β-hydroxy ketones acs.org. While specific studies on 5-(Pyridin-2-yl)-4,5-dihydroisoxazole are not extensively documented in this exact context, the well-established reactivity of the dihydroisoxazole ring system strongly supports its potential as a precursor to pyridinyl-substituted β-amino alcohols and β-hydroxy carbonyl compounds.

The dihydroisoxazole unit serves as a "latent" or "masked" functional group, protecting a reactive moiety during synthetic steps and then being unveiled at a later stage. This strategy is particularly useful in the total synthesis of complex natural products, such as alkaloids. The pyridine (B92270) ring in this compound suggests its potential as a synthon for constructing various alkaloid skeletons where a pyridine or piperidine ring is a core component. For instance, after elaboration of other parts of the molecule, the dihydroisoxazole ring could be reductively cleaved to reveal a β-amino alcohol, which could then undergo cyclization or other transformations to form the desired heterocyclic core. Proline, a simple cyclic amino acid, has been extensively used as a chiral synthon for the synthesis of a wide range of pyrrolidine (B122466), pyrrolizidine, and indolizidine alkaloids, highlighting the utility of cyclic structures in building complex natural products researchgate.net. Similarly, the pyridinyl-dihydroisoxazole framework can be envisioned as a valuable starting material for the synthesis of more complex nitrogen-containing natural products.

Design and Application of Pyridine-Substituted Dihydroisoxazoles as Ligands in Catalysis

The combination of a chiral dihydroisoxazole ring and a coordinating pyridine nitrogen atom makes this compound an attractive scaffold for the development of chiral ligands for asymmetric catalysis. The closely related pyridine-oxazoline (PyOX) ligands have demonstrated remarkable success in a wide array of metal-catalyzed enantioselective transformations researchgate.netacs.org.

Chiral pyridine-oxazoline (PyOX) ligands, which share a similar bidentate N,N-coordination motif with pyridinyl-dihydroisoxazoles, are highly effective in asymmetric catalysis researchgate.netnih.govcambridgenetwork.co.uk. These ligands coordinate to a metal center through the nitrogen atoms of both the pyridine and the oxazoline rings, creating a chiral environment that can induce high enantioselectivity in the catalyzed reaction. The synthesis of chiral 5-(Pyridin-2-yl)-4,5-dihydroisoxazoles can be achieved through various methods, including asymmetric 1,3-dipolar cycloaddition reactions.

The modular nature of their synthesis allows for the tuning of steric and electronic properties by varying the substituents on both the pyridine and dihydroisoxazole rings. This tunability is crucial for optimizing the ligand for a specific catalytic transformation.

Examples of Asymmetric Reactions Catalyzed by Pyridine-Oxazoline (PyOX) Metal Complexes

Metal Ligand Type Reaction Enantiomeric Excess (ee)
Ruthenium (S)-(i-Pr)-PyBOX Asymmetric hydrosilylation of ketones High
Nickel CH₂CH₂Ph-pybox Negishi cross-couplings of allylic chlorides High

The data in the table is based on the performance of analogous Pyridine-Oxazoline (PyOX) ligands and is indicative of the potential of pyridinyl-dihydroisoxazole ligands in similar transformations.

The pyridine and dihydroisoxazole nitrogen atoms in this compound can chelate to a variety of transition metals, including ruthenium, rhodium, palladium, nickel, and copper, to form stable complexes researchgate.netnih.govbeilstein-journals.orgnih.gov. The geometry and electronic properties of these complexes can be fine-tuned by modifying the ligand structure. The catalytic activity of these metal complexes is being explored in a range of asymmetric reactions, such as hydrogenations, hydrosilylations, C-C bond-forming reactions, and cyclizations.

For example, rhodium complexes of chiral PyBOX ligands have been successfully employed in the highly enantioselective hydrosilylation of ketones acs.org. Similarly, nickel-catalyzed asymmetric Negishi cross-couplings of secondary allylic chlorides with alkylzincs have been achieved with high enantioselectivity using chiral PyBOX ligands nih.gov. The success of these systems suggests that complexes of this compound with these metals would also exhibit significant catalytic activity and selectivity.

Integration into Functional Materials (e.g., Fullerene Derivatives)

The unique electronic and structural properties of this compound make it an interesting candidate for incorporation into advanced functional materials. A particularly promising area is the development of novel fullerene derivatives.

The covalent functionalization of fullerenes is a powerful strategy for modulating their properties and creating new materials for applications in electronics, photovoltaics, and medicine nih.gov. The pyridine moiety of this compound can be utilized to direct the functionalization of the fullerene cage. For instance, through a Prato reaction, the pyridine nitrogen can act as a nucleophile to initiate the formation of a pyrrolidinofullerene.

Alternatively, the dihydroisoxazole ring itself can be involved in cycloaddition reactions with the fullerene cage. The resulting fullerene-dihydroisoxazole conjugates would possess a unique combination of the electron-accepting properties of the fullerene core and the chemical versatility of the dihydroisoxazole ring. Such hybrid materials could find applications as electron-acceptor materials in organic solar cells or as novel therapeutic agents where the fullerene acts as a scaffold for drug delivery mdpi.com. The synthesis of inter- nih.govfullerene conjugates has demonstrated the possibility of creating complex, covalently linked fullerene assemblies with unique chiroptical and electronic properties. The integration of chiral pyridinyl-dihydroisoxazole units into such structures could lead to new materials with tailored functionalities.

Contribution to Diversification and Innovation in Heterocycle Synthesis

The strategic importance of this compound in synthetic chemistry extends beyond its direct applications. It serves as a versatile and stable precursor for the generation of more complex and diverse heterocyclic systems. Its role as a "masked" bifunctional molecule allows for innovative synthetic pathways, primarily through selective ring-opening reactions that unveil reactive functionalities poised for further cyclizations.

Reductive Ring Cleavage: A Gateway to Novel Scaffolds

The foundational principle behind the synthetic utility of the 4,5-dihydroisoxazole ring is the strategic cleavage of the relatively weak N-O bond. This transformation unmasks a 1,3-amino alcohol functionality, a highly valuable synthon in organic synthesis. In the case of this compound, this reductive process yields a γ-amino alcohol bearing a pyridine moiety.

The general transformation can be summarized as follows:

Precursor CompoundReaction ConditionKey Intermediate
This compoundCatalytic Hydrogenation (e.g., H₂, Raney Ni)3-Amino-3-(pyridin-2-yl)propan-1-ol

This ring-opening strategy is significant because it converts a relatively inert heterocycle into a flexible open-chain compound with two distinct functional groups (an amine and a primary alcohol). The fixed 1,3-relationship between these groups is a direct consequence of the stable isoxazoline (B3343090) precursor, enabling predictable and controlled synthesis of subsequent heterocyclic structures. doi.org

Diversification of Heterocyclic Cores

The true contribution to innovation and diversification lies in the subsequent reactions of the γ-amino alcohol intermediate. This single precursor can be converted into a wide array of different heterocyclic skeletons, depending on the chosen reaction partner and conditions. This approach allows synthetic chemists to rapidly generate libraries of structurally diverse compounds from a common starting material.

The versatility of the 3-amino-3-(pyridin-2-yl)propan-1-ol intermediate is highlighted by its potential to form various new ring systems, which would be more challenging to synthesize directly.

Table 7.4.1: Examples of Heterocycle Diversification from this compound-Derived Amino Alcohol

Reagent ClassResulting Heterocyclic CoreSynthetic Significance
β-Dicarbonyl Compounds (e.g., Acetylacetone)Substituted Dihydropyridines or PyridinesProvides access to complex pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials.
Aldehydes/Ketones 1,3-OxazinesFormation of six-membered heterocycles containing both oxygen and nitrogen, useful in medicinal chemistry.
Phosgene Equivalents (e.g., Triphosgene)1,3-Oxazinan-2-onesCreates cyclic carbamates, which are important pharmacophores and intermediates.
Isothiocyanates Tetrahydropyrimidine-2-thionesA route to sulfur-containing heterocycles with a range of biological activities.

This strategy represents a powerful tool in diversity-oriented synthesis. By beginning with a readily accessible pyridyl-substituted dihydroisoxazole, chemists can leverage a divergent synthetic plan. A single, well-defined cycloaddition reaction to form the initial heterocycle is followed by a reliable ring-opening and subsequent varied cyclization reactions. This innovative pathway streamlines the synthesis of complex molecules, facilitating the exploration of new chemical space for drug discovery and materials science. The use of cascade or domino reactions starting from such precursors further exemplifies the drive towards elegant and efficient molecular construction. mdpi.comresearchgate.net

Future Research Directions for 5 Pyridin 2 Yl 4,5 Dihydroisoxazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The advancement of organic synthesis is increasingly driven by the principles of green and sustainable chemistry. Future research on 5-(Pyridin-2-yl)-4,5-dihydroisoxazole should prioritize the development of methodologies that are not only efficient but also environmentally benign.

Key areas of focus include:

Electrochemical Synthesis: Electrochemical methods offer a green alternative to conventional synthesis by minimizing the use of toxic and expensive oxidizing reagents. nih.govnih.gov Research into the electrochemical synthesis of isoxazolines has demonstrated that both aryl and alkyl aldoximes can be converted into the desired products through a regio- and diastereoselective reaction with alkenes. nih.govnih.gov Applying this technique to the synthesis of pyridyl-substituted isoxazolines could lead to shorter reaction times and minimal waste generation. nih.gov

Catalyst-Free and Aqueous Media Reactions: The use of water as a solvent is a cornerstone of green chemistry. mdpi.com Developing synthetic routes that proceed in aqueous media without the need for a catalyst would significantly enhance the sustainability profile of this compound synthesis. mdpi.com Such methods benefit from easier work-up procedures, mild reaction conditions, and high yields. mdpi.com

Mild Catalytic Approaches: Investigating novel, mild catalytic systems, such as silver nitrate adsorbed onto silica gel, could provide efficient and regiospecific pathways to 4,5-dihydroisoxazoles. organic-chemistry.org These methods can produce single isomers in excellent yields under gentle conditions. organic-chemistry.org

A comparative table of potential sustainable synthetic methods is presented below.

MethodologyKey AdvantagesPotential for this compound
Electrochemical Synthesis Green, practical, avoids toxic oxidants, minimal waste. nih.govnih.govHigh potential for clean and efficient synthesis from pyridyl aldoximes.
Aqueous Media Synthesis Environmentally benign, inexpensive, safe, easy work-up. mdpi.comIdeal for developing catalyst-free, sustainable production routes.
Mild Catalysis High efficiency, regiospecificity, excellent yields. organic-chemistry.orgEnables precise control over the synthesis under non-harsh conditions.

Exploration of Underexplored Reactivity and Transformation Pathways

The 4,5-dihydroisoxazole ring is more than a stable scaffold; it is a versatile synthetic intermediate. researchgate.net Future research should delve into the latent reactivity of the this compound core to access a broader range of molecular architectures.

Promising avenues for exploration include:

Ring-Opening Transformations: The isoxazoline (B3343090) nucleus can be strategically opened to yield other valuable functional groups. For instance, 3-halo-4,5-dihydroisoxazoles serve as precursors to β-hydroxynitriles, β-hydroxyesters, and γ-hydroxyamines. researchgate.net Investigating analogous transformations for the pyridyl-substituted scaffold could unlock pathways to new families of compounds.

Deconstruction-Reconstruction Strategies: Inspired by strategies applied to other heterocycles like pyrimidines, a deconstruction-reconstruction approach could be developed. nih.govresearchgate.net This would involve converting the complex pyridyl-isoxazoline structure into a simpler intermediate that can then be recyclized to create diverse analogues that would be difficult to obtain through other methods. nih.gov

Nucleophilic and Electrophilic Reactions: A systematic study of the reactivity of the isoxazoline ring towards various nucleophiles and electrophiles is warranted. This could reveal novel functionalization pathways, similar to how the reactivity of 4,5-dihydrooxazoles with electrophiles has been explored. nih.gov

Advancements in Computational Modeling for De Novo Design and Property Prediction

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. Applying these techniques to this compound can guide synthetic efforts and predict molecular properties with increasing accuracy.

Future research should leverage:

Quantum Chemical Calculations: Methods like semi-empirical molecular orbital theory can be used for geometry optimization and to understand the electronic structure of new derivatives, as has been done for analogous furan-containing isoxazolines. Detailed computational studies can predict physico-chemical properties, bond lengths, partial charges, and electrostatic potential surfaces, revealing key features such as preferred sites for nucleophilic attack. researchgate.netnih.gov

De Novo Design and Virtual Screening: Computational tools are essential for the de novo design of novel heterocyclic structures. researchgate.netillinois.edu Algorithms can be used to generate virtual libraries of this compound derivatives. Subsequent in silico screening can identify candidates with promising properties, such as binding affinity to biological targets, before committing to synthetic work. nih.gov

Property Prediction: Advanced computational models can predict a range of properties, from basic physico-chemical characteristics to complex ADME (absorption, distribution, metabolism, and excretion) profiles, helping to prioritize the synthesis of compounds with desirable characteristics. nuph.edu.ua

Integration with Modern Chemical Technologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of modern technologies like flow chemistry and automated synthesis can overcome the limitations of traditional batch processing, enabling safer, more scalable, and higher-throughput production of this compound derivatives.

Key technological integrations include:

Continuous Flow Synthesis: Flow chemistry offers superior heat transfer and precise control over reaction parameters, which is particularly beneficial for exothermic or unstable reactions. researchgate.net It has been successfully leveraged for the multi-step synthesis of isoxazoles and for the scalable synthesis of dihydroisoxazoles. organic-chemistry.orgresearchgate.net Developing a continuous flow process for pyridyl-isoxazolines could enhance safety, improve yields, and enable large-scale production. rsc.org

Automated Synthesis Platforms: For generating libraries of compounds for structure-activity relationship (SAR) studies, automated synthesis platforms are invaluable. These systems can perform repetitive reaction sequences to rapidly produce a wide array of analogues. Methodologies like [2+2+2] cycloadditions used for pyridine (B92270) synthesis are well-suited for automation and high-throughput synthesis, a principle that can be extended to isoxazoline library generation. illinois.edu

The benefits of integrating these technologies are summarized below.

TechnologyPrimary AdvantagesApplication to Pyridyl-Isoxazolines
Flow Chemistry Enhanced safety, scalability, improved yield, process control. researchgate.netrsc.orgDevelopment of robust and scalable manufacturing processes.
Automated Synthesis High-throughput screening, rapid library generation. illinois.eduAccelerated discovery of new derivatives with optimized properties.

Investigation into Non-Traditional Chemical and Material Science Applications

While much of the focus on heterocyclic compounds is on their biological activity, there is significant untapped potential for their use in material science. Future research should explore non-traditional applications for this compound.

A primary area for investigation is:

Liquid Crystals: The molecular geometry and anisotropic properties of molecules are crucial for the formation of liquid crystalline phases. Isoxazoline derivatives have been shown to exhibit excellent mesomorphic (liquid crystal) behavior. researchgate.net The rigid pyridyl and isoxazoline rings in the this compound structure make it an attractive core for designing new liquid crystalline materials. researchgate.net

Polymers and Specialty Materials: Pyridine derivatives are known to have applications in the production of polymers. researchgate.net The pyridyl-isoxazoline scaffold could be incorporated into polymer backbones or as pendant groups to impart specific properties, such as thermal stability, coordination ability with metals, or unique optical characteristics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Pyridin-2-yl)-4,5-dihydroisoxazole, and how can reaction conditions be optimized for reproducibility?

  • Methodology : A typical synthesis involves cyclocondensation of nitrile oxides with pyridine-substituted alkenes. For example, derivatives like 4,5-dihydroisoxazoles can be synthesized via [3+2] cycloaddition reactions under reflux conditions using solvents such as ethanol or toluene. Key parameters include temperature control (80–100°C), reaction time (6–12 hours), and acid catalysis (e.g., acetic acid) to enhance yield . Purity validation via TLC (toluene/ethyl acetoacetate/water system) or HPLC is critical .

Q. What spectroscopic techniques are essential for confirming the structure of this compound derivatives?

  • Methodology : Use a combination of 1H^1 \text{H}-NMR (to confirm pyridine and dihydroisoxazole proton environments), 13C^{13} \text{C}-NMR (to resolve sp2^2-hybridized carbons), and IR spectroscopy (to identify C=N and C-O stretching in the isoxazole ring). For crystalline derivatives, X-ray diffraction (XRD) provides definitive structural confirmation, as demonstrated in studies of analogous dihydrooxazole compounds .

Q. How can researchers assess the antimicrobial activity of this compound derivatives?

  • Methodology : Conduct in vitro antimicrobial assays using standardized protocols (e.g., broth microdilution). Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare minimum inhibitory concentrations (MICs) with reference drugs like ciprofloxacin. Fluorine and sulfur substituents on the aryl ring may enhance activity, as seen in structurally related pyrazole and isoxazole derivatives .

Advanced Research Questions

Q. How can contradictory data in antimicrobial assays for this compound derivatives be resolved?

  • Methodology : Discrepancies often arise from variations in microbial strains, solvent effects, or assay protocols. To address this:

Replicate assays under standardized CLSI guidelines.

Perform dose-response curves to validate MIC values.

Use computational docking to correlate substituent effects (e.g., electron-withdrawing groups) with target binding (e.g., bacterial topoisomerases) .

Q. What strategies optimize the synthetic yield of this compound in sterically hindered environments?

  • Methodology :

  • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Use Lewis acid catalysts (e.g., ZnCl2_2) to stabilize intermediates in cycloaddition reactions.
  • Introduce directing groups (e.g., methyl or methoxy) to mitigate steric effects, as demonstrated in analogous dihydrooxazole syntheses .

Q. How can computational tools predict synthetic pathways for novel this compound analogs?

  • Methodology : Leverage databases like PubChem and Reaxys to identify feasible precursors. Tools such as BKMS_METABOLIC or PISTACHIO_RINGBREAKER predict reaction feasibility via retrosynthetic analysis. For example, esterification or alkylation steps can be prioritized based on calculated thermodynamic stability and orbital interactions .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • The dihydroisoxazole ring is prone to hydrolysis under acidic conditions; buffer solutions (e.g., ammonium acetate, pH 6.5) stabilize the compound during biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.